molecular formula C9H10F2O2 B13042045 (2-(Difluoromethoxy)-5-methylphenyl)methanol

(2-(Difluoromethoxy)-5-methylphenyl)methanol

Cat. No.: B13042045
M. Wt: 188.17 g/mol
InChI Key: UWWKTYUWUJLCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Difluoromethoxy)-5-methylphenyl)methanol is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)-5-methylphenyl)methanol typically involves the introduction of the difluoromethoxy group into the phenyl ring. One common method is the reaction of a suitable phenol derivative with a difluoromethylating agent under controlled conditions. For example, the reaction of 2-hydroxy-5-methylbenzaldehyde with difluoromethyl ether in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe use of difluorocarbene reagents has also been explored for efficient and selective synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-(Difluoromethoxy)-5-methylphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry

Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for herbicides and pesticides .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)-5-methylphenyl)methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Difluoromethoxy)-5-fluorophenyl)methanol
  • (2-(Difluoromethoxy)-5-chlorophenyl)methanol
  • (2-(Difluoromethoxy)-5-bromophenyl)methanol

Uniqueness

(2-(Difluoromethoxy)-5-methylphenyl)methanol is unique due to the presence of both the difluoromethoxy and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(2-(Difluoromethoxy)-5-methylphenyl)methanol is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's interactions with various biological targets, its pharmacological properties, and its implications in medicinal chemistry, especially concerning cancer treatment.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a methyl-substituted phenyl ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can be beneficial in drug design.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. Its mechanism of action involves binding to specific biological targets, which can lead to cytotoxic effects.

Binding Affinity Studies

Initial studies have demonstrated that this compound interacts with various biological receptors and enzymes, showing promising binding affinities. For instance, it has been noted for its potential as a topoisomerase II (TopoII) poison, which is crucial in cancer therapy as TopoII plays a vital role in DNA replication and transcription.

Cytotoxicity in Cancer Cell Lines

A series of experiments evaluated the antiproliferative activity of this compound against several cancer cell lines, including:

  • DU145 (prostate cancer)
  • HeLa (cervical cancer)
  • A549 (lung adenocarcinoma)

The results indicated that the compound exhibited low micromolar IC50 values across these cell lines, suggesting potent cytotoxic effects. For example, one study reported IC50 values as low as 22.5 μM for specific derivatives of the compound .

Cell LineIC50 Value (μM)
DU14522.5
HeLa< 5
A54928.0

Mechanistic Studies

Further investigations into the mechanism revealed that this compound functions by inhibiting TopoII activity. The inhibition was dose-dependent, with higher concentrations leading to increased cytotoxicity. This property is particularly beneficial for developing anticancer agents targeting DNA replication processes.

Pharmacokinetic Properties

Fluorinated compounds like this compound often exhibit altered pharmacokinetic profiles due to their lipophilicity. Studies have shown that the difluoromethoxy substitution can enhance membrane permeability while reducing metabolic degradation . This characteristic is essential for ensuring that therapeutic levels of the drug can be maintained in vivo.

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWKTYUWUJLCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.